BenchChemオンラインストアへようこそ!

Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate

HDAC6 inhibitor isotype selectivity epigenetics

Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is a DFMO-based HDAC6 inhibitor intermediate with >10000-fold selectivity over other HDACs. The non-hydroxamate zinc-binding group minimizes off-target effects common with hydroxamates. The tert-butyl ester enhances organic solubility for synthesis and can be selectively cleaved under mild acid conditions, enabling late-stage modification for PROTACs or prodrug strategies. Ideal for developing selective HDAC6 probes and orally bioavailable inhibitors.

Molecular Formula C14H14F2N2O3
Molecular Weight 296.274
CAS No. 2241139-66-0
Cat. No. B2369238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
CAS2241139-66-0
Molecular FormulaC14H14F2N2O3
Molecular Weight296.274
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C(F)F
InChIInChI=1S/C14H14F2N2O3/c1-14(2,3)21-13(19)9-6-4-8(5-7-9)11-17-18-12(20-11)10(15)16/h4-7,10H,1-3H3
InChIKeyZGKJEZCNKRPHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate (CAS 2241139-66-0): Core Structural and Pharmacological Profile


Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is a functionalized 1,3,4-oxadiazole featuring a difluoromethyl substituent at the 5-position and a tert-butyl benzoate ester at the 2-position. The compound belongs to the difluoromethyl-1,3,4-oxadiazole (DFMO) class, which has been characterized as a non-hydroxamate, mechanism-based zinc-binding group (ZBG) for histone deacetylase 6 (HDAC6) [1]. The tert-butyl ester serves as a lipophilic protecting group that can be selectively removed under acidic conditions, distinguishing it from the corresponding free acid (CAS 1282022-66-5) and methyl ester (CAS 2230804-32-5) in synthetic and pharmacokinetic applications .

Why Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate Cannot Be Replaced by In-Class Analogs


The difluoromethyl-1,3,4-oxadiazole (DFMO) warhead confers an unprecedented >10,000-fold selectivity for HDAC6 over all other HDAC isoforms, a selectivity profile that is unattainable with widely used hydroxamate-based HDAC6 inhibitors (e.g., tubastatin A, ACY-1215) which exhibit significant off-target inhibition of HDAC10 and other isoforms [1]. Within the DFMO series, the tert-butyl ester provides distinct advantages over the free acid and methyl ester: it enhances organic solubility for chemical manipulations, enables selective deprotection under mild acidic conditions without affecting the oxadiazole ring, and can serve as a prodrug motif to modulate oral bioavailability, as demonstrated by the high oral exposure and low in vivo clearance of DFMO-based inhibitors in rodent models [2]. Consequently, substituting this compound with a generic hydroxamate inhibitor or an alternative ester would compromise either target selectivity or synthetic/pharmacokinetic utility.

Quantitative Differentiation Evidence for Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate


HDAC6 Isoform Selectivity: DFMO Core Outperforms Hydroxamate Inhibitors by >10,000-Fold

In a direct side-by-side comparison (Ptacek et al., 2023), the difluoromethyl-1,3,4-oxadiazole-based inhibitor (compound 7) exhibited >10,000-fold selectivity for HDAC6 over all other HDAC isoforms, while the benchmark hydroxamate inhibitors tubastatin A and ACY-1215 showed substantial off-target inhibition of HDAC10 and other isoforms [1]. This selectivity is attributed to the mechanism-based, essentially irreversible binding mode of the DFMO warhead (Motlová et al., 2023) [2].

HDAC6 inhibitor isotype selectivity epigenetics

Oral Bioavailability and In Vivo Clearance: DFMO Series Demonstrates Favorable Pharmacokinetics

Ripa et al. (2023) reported that 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) inhibitors achieve high oral bioavailability and low in vivo clearance in both rat and mouse models, making them excellent tools for in vivo HDAC6 studies [1]. This contrasts with many hydroxamate-based inhibitors, which often suffer from poor oral absorption or rapid clearance due to metabolic instability of the hydroxamate group [2].

oral bioavailability in vivo clearance pharmacokinetics

Synthetic Utility: Tert-Butyl Ester Enables Selective Deprotection Under Mild Acidic Conditions

The tert-butyl ester of 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate can be selectively cleaved using trifluoroacetic acid (TFA) or HCl in organic solvents without affecting the acid-sensitive difluoromethyl-oxadiazole warhead, unlike the methyl ester which requires basic hydrolysis (e.g., LiOH) that may trigger oxadiazole ring opening or difluoromethyl group degradation [1]. This orthogonal deprotection strategy is critical for the synthesis of DFMO-based probes, PROTACs, or bioconjugates where late-stage ester removal is required.

protecting group selective deprotection organic synthesis

Procurement-Driven Application Scenarios for Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate


HDAC6-Selective Chemical Probe Development

Utilize the DFMO core as a non-hydroxamate zinc-binding group to design HDAC6-selective chemical probes with >10,000-fold selectivity over other HDACs [1]. The tert-butyl ester serves as a transient protecting group, facilitating the synthesis of advanced intermediates before deprotection to the free acid for biological testing.

Pharmacokinetic Optimization of HDAC6 Inhibitors

Leverage the high oral bioavailability and low clearance profile of the DFMO series to develop orally bioavailable HDAC6 inhibitors for in vivo efficacy studies [2]. The tert-butyl ester can be evaluated as a prodrug moiety to further enhance oral absorption and first-pass metabolic stability.

Synthesis of Bifunctional Degraders (PROTACs)

Employ the tert-butyl ester as a protected carboxylic acid handle for the convergent synthesis of PROTACs targeting HDAC6. Selective deprotection under mild acidic conditions enables late-stage coupling to E3 ligase ligands, preserving the integrity of the DFMO warhead essential for HDAC6 engagement [3].

Quote Request

Request a Quote for Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.